Armillarisin A

Übersicht

Beschreibung

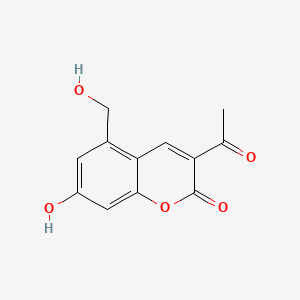

Armillarisin A is a coumarin derivative with the molecular formula C₁₂H₁₀O₅ and a molecular weight of 23421This compound is primarily extracted from the mycelium of the fungus Armillariella tabescens . This compound has been studied for its potential therapeutic effects, particularly in the treatment of liver and gallbladder diseases.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Armillarisin A kann durch verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 7-Hydroxy-4-methylcumarin mit Essigsäureanhydrid in Gegenwart eines Katalysators, um 3-Acetyl-7-hydroxy-4-methylcumarin zu bilden. Dieser Zwischenstoff wird dann weiteren Reaktionen unterzogen, um die Hydroxymethylgruppe an der 5-Position einzuführen .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound oft durch Fermentationsprozesse unter Verwendung des Myzels von Armillariella tabescens hergestellt. Die Fermentationsbrühe wird extrahiert und gereinigt, wobei Techniken wie Lösungsmittelextraktion, Kristallisation und Chromatographie eingesetzt werden, um this compound mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Polymerization Reactions

Armillarisin A forms amorphous co-polymers with povidone K30 (C₆H₉NO)ₙ during pharmaceutical production :

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Molar Ratio (AA:K30) | 1:5 |

| Solvent | Ethanol/DMAC mixture |

Key Findings

-

Intermolecular hydrogen bonding between AA's hydroxyl groups and K30's carbonyls drives polymerization

-

Incomplete polymerization leads to recrystallization as needle-like yellow-brown crystals (368 nm λmax)

Optimization Measures

Hepatic Glucuronidation

UGT1A9 mediates primary metabolism via phenol hydroxyl conjugation :

Kinetic Parameters

| Species | Km (μM) | Vmax (nmol/min/mg) | CLint (μL/min/mg) |

|---|---|---|---|

| Human | 54.2 | 2.06 | 38.0 |

| Cynomolgus Monkey | 61.8 | 2.30 | 37.2 |

| Rat | 48.9 | 1.81 | 37.0 |

Metabolites

Photodegradation Reactions

UV exposure (λ=254 nm) induces decomposition via two pathways :

Pathway A : Oxidative cleavage

textC7-OH → C7=O → Coumarin ring opening → 3-acetyl-5-hydroxymethyl-2,4-diketobutanoic acid

Pathway B : Ester hydrolysis

textC3-COCH₃ → C3-COOH → Decarboxylation → 7-hydroxy-5-hydroxymethylcoumarin

Stability Data

| Light Intensity (lux) | Degradation Rate (%/hr) | T½ (hr) |

|---|---|---|

| 2000 | 12.4 ± 0.8 | 5.6 |

| 4500 | 18.9 ± 1.2 | 3.7 |

UPLC-MS/MS Fragmentation

Parent ion [M-H]⁻ at m/z 233.08 fragments via:

text233 → 203 (-HCHO) → 161 (-CH₂=C=O) 233 → 189 (-CO₂) → 171 (-H₂O) 233 → 191 (-CH₂=C=O) → 163 (-H₂O)

Colorimetric Identification

Ammonia test (Chinese Pharmacopeia):

textThis compound + NH₃ → Deep yellow complex (λmax=420 nm)

Synthetic Precursor Reactions

Biosynthesis involves Armillariella tabescens mycelium via :

-

Phenylpropanoid pathway : L-Phe → Cinnamic acid → 4-Coumaroyl-CoA

-

Ortho-hydroxylation : F6'H1-mediated C6' hydroxylation

Reactivity Comparison with Analogues

| Reaction Type | This compound | Novobiocin | Warfarin |

|---|---|---|---|

| Glucuronidation | C7-OH | C4'-OH | C7-OH |

| Photodegradation Rate | 12.4%/hr | 8.1%/hr | 22.3%/hr |

| Polymerization | Yes (K30) | No | No |

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Gastroenterology

Ulcerative Colitis Treatment

A significant study investigated the efficacy of Armillarisin A in treating ulcerative colitis (UC). In a randomized trial involving sixty patients, those treated with this compound showed a total effective rate of 90%, compared to 70% in the control group receiving only hormone therapy. The compound was found to increase serum levels of interleukin-4 (IL-4) and decrease interleukin-1 beta (IL-1β), indicating its role in modulating immune responses and inflammation associated with UC .

Cholecystitis and Biliary Tract Diseases

this compound is clinically utilized for its choleretic action, which enhances bile flow. It is indicated for the treatment of acute and chronic cholecystitis and biliary tract diseases. Its unique mechanism of action and high bioavailability make it a valuable option for managing these conditions. Research indicates that as living standards improve, the incidence of chronic cholecystitis is rising, suggesting an increasing demand for this compound in clinical settings .

Hepatoprotective Effects

This compound has shown promising results in protecting liver function. Studies have indicated that it helps maintain liver health by modulating various biochemical pathways associated with liver injury. Its hepatoprotective properties are particularly relevant in the context of liver diseases, where it may prevent further damage and promote recovery .

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of this compound. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's mechanism involves targeting specific signaling pathways that are crucial for cancer cell survival and proliferation, making it a candidate for further exploration in cancer therapy .

Pharmacological Studies

Chemical Composition and Mechanism

this compound is classified as a coumarin derivative (3-acetyl-5-hydroxymethyl-7-hydroxycoumarin) with a molecular weight of 234.21 g/mol. Its pharmacological activities include anti-inflammatory, hepatoprotective, and potential anticancer effects. The compound's solubility properties have been optimized through modern formulations to enhance its clinical efficacy .

Case Studies and Research Findings

Wirkmechanismus

Armillarisin A exerts its effects through various molecular targets and pathways:

Immune Regulation: It increases the levels of interleukin-4 and decreases the levels of interleukin-1β, which helps in regulating the immune response.

Choleretic Action: Promotes bile secretion and regulates biliary system pressure, which is beneficial in treating liver and gallbladder diseases.

Antimicrobial Activity: Inhibits the growth of certain bacteria, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Armillarisin A ist unter den Cumarinderivaten einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und therapeutischen Wirkungen. Ähnliche Verbindungen sind:

Esculetin: Ein weiteres Cumarinderivat mit entzündungshemmenden und antioxidativen Eigenschaften.

Scopoletin: Bekannt für seine entzündungshemmenden und antimikrobiellen Wirkungen.

Umbelliferon: Zeigt antioxidative und hepatoprotektive Eigenschaften.

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine spezifische choleretische Wirkung und seine Fähigkeit aus, Immunantworten zu regulieren, was es besonders wertvoll bei der Behandlung von Leber- und Gallenblasenerkrankungen macht .

Biologische Aktivität

Armillarisin A, a coumarin derivative extracted from the mycelium of Armillariella tabescens, has garnered attention for its diverse biological activities, particularly in clinical applications related to hepatobiliary diseases. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical and Pharmacological Profile

This compound (molecular formula: C12H10O5) is characterized by its yellow or slightly orange crystalline form, which is insoluble in water but shows slight solubility in ethanol and methanol . It is primarily recognized for its choleretic properties, enhancing bile secretion, which is beneficial in treating conditions such as acute and chronic cholecystitis and gastritis .

| Property | Value |

|---|---|

| Molecular Formula | C12H10O5 |

| Molecular Weight | 234.21 g/mol |

| Solubility | Slightly soluble in ethanol |

| Crystal Form | Yellow or orange rectangular crystals |

Research indicates that this compound influences various immunological pathways. It has been shown to modulate levels of pro-inflammatory cytokines, specifically increasing interleukin-4 (IL-4) and decreasing interleukin-1 beta (IL-1β) levels, which suggests a potential role in immune regulation . This modulation may contribute to its therapeutic effects in inflammatory conditions.

Clinical Applications

This compound is clinically utilized for its efficacy against biliary tract diseases. Its application in treating acute cholecystitis has been supported by studies demonstrating significant improvements in patient outcomes . The drug's high bioavailability and unique mechanism of action make it a valuable option in clinical settings.

Case Study Overview

A notable case study involved patients with chronic cholecystitis treated with this compound, where significant reductions in symptoms were observed. The study highlighted the compound's effectiveness in improving gallbladder function and reducing inflammation associated with biliary diseases .

Antimicrobial Activity

In addition to its hepatobiliary applications, this compound has been investigated for its antimicrobial properties. Studies have indicated that it exhibits activity against various pathogens, contributing to its potential as an alternative treatment option for infections related to biliary diseases .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

Eigenschaften

IUPAC Name |

3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWWNMZVZWQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201953 | |

| Record name | Armillarisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53696-74-5 | |

| Record name | Armillarisin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53696-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Armillarisin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armillarisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARMILLARISIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5864MH5CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.